molecular formula C18H14ClFN2O B2493892 2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one CAS No. 891397-49-2

2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one

Cat. No. B2493892
CAS RN: 891397-49-2
M. Wt: 328.77
InChI Key: LKAMBAFQFRRNKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives typically involves multiple steps, including condensation, cyclization, and substitution reactions. The detailed synthesis approach can vary based on the desired substituents and the starting materials used. One common method includes reactions with hydrazine hydrate, various aldehydes, and other reagents to introduce specific functional groups and structural features into the pyridazinone backbone (El Kalai et al., 2023).

Molecular Structure Analysis

The molecular structure of pyridazin-3(2H)-one derivatives is characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR). These analytical methods help in determining the positions and orientations of various substituents, confirming the expected structural framework, and understanding the molecular conformations and crystal packing (Xu et al., 2006).

Chemical Reactions and Properties

Pyridazin-3(2H)-one derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, which are critical for modifying their chemical structure and enhancing their biological activities. The presence of different substituents like chloro, fluoro, and benzyl groups can significantly influence their reactivity and interaction with other molecules (Alonazy et al., 2009).

Physical Properties Analysis

The physical properties of pyridazin-3(2H)-one derivatives, including their melting points, boiling points, solubility, and stability, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure, the nature of substituents, and intermolecular interactions present within the crystal lattice. Analyzing these aspects helps in understanding the material's behavior under different conditions and its suitability for specific applications (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemical species, and stability under various chemical conditions, define the range of reactions in which pyridazin-3(2H)-one derivatives can participate. These properties are determined by the electronic structure, functional groups, and overall molecular geometry of the compound. Understanding these properties is essential for designing new compounds with desired chemical behaviors and for predicting their reactivity patterns (Daoui et al., 2019).

Scientific Research Applications

  • GPR39 Agonist : A study identified kinase inhibitors, including compounds structurally similar to 2-(2-chloro-6-fluorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one, as novel GPR39 agonists. These compounds demonstrated allosteric modulation by zinc in both canonical and noncanonical signaling pathways (Sato et al., 2016).

  • Myocardial Perfusion Imaging : In another study, 18F-labeled pyridaben analogs structurally related to the compound were synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents in PET scans. These compounds showed high heart uptake and low background uptake, suggesting their utility in cardiac imaging (Mou et al., 2012).

  • Corrosion Inhibition : Pyridazinone derivatives, including compounds like this compound, were investigated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds were found to be effective mixed inhibitors, influencing both cathodic hydrogen evolvement and anodic metal dissolution (Kalai et al., 2020).

  • Anticonvulsant Activity : Similar pyridazinone analogs were synthesized and tested for their anticonvulsant activity, demonstrating some efficacy in protecting against seizures (Kelley et al., 1995).

  • Anticancer, Antiangiogenic, and Antioxidant Agents : New pyridazinone derivatives, closely related to the compound in focus, were synthesized and characterized for their potential as anticancer, antiangiogenic, and antioxidant agents. Some compounds showed significant inhibitory effects on various cancer cell lines (Kamble et al., 2015).

  • Antitumor Activity : Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and tested for antitumor activity. The structure-activity relationship indicated that certain substitutions enhanced anticancer activity (Qin et al., 2020).

  • Crystal Structure and DFT Study : A study focused on the crystal structure and density functional theory (DFT) calculations of pyridazinone derivatives, providing insights into their molecular interactions and stability (Daoui et al., 2019).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O/c1-12-5-7-13(8-6-12)17-9-10-18(23)22(21-17)11-14-15(19)3-2-4-16(14)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMBAFQFRRNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649516
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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